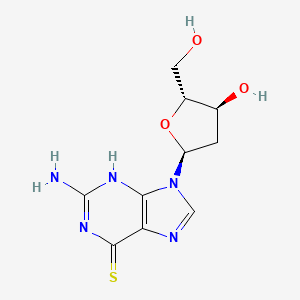
alpha-Thiodeoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Thiodeoxyguanosine is a modified nucleoside analogue that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by the substitution of a sulfur atom for an oxygen atom in the guanine base, resulting in unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-Thiodeoxyguanosine typically involves the modification of deoxyguanosine through a series of chemical reactions One common method includes the use of thiourea as a sulfur sourceThe final product is obtained after deprotection and purification steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar chemical routes but optimized for higher yields and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Alpha-Thiodeoxyguanosine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The compound can be reduced to its corresponding thiol form.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or dithiothreitol are employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .
Scientific Research Applications
Alpha-Thiodeoxyguanosine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a probe in studying nucleic acid interactions.
Biology: Employed in the study of DNA repair mechanisms and as a tool in genetic engineering.
Mechanism of Action
The primary mechanism of action of alpha-Thiodeoxyguanosine involves its incorporation into DNA by telomerase. Once incorporated, it disrupts the structure and function of telomeres, leading to telomere dysfunction. This results in the activation of DNA damage responses and subsequent cell death in telomerase-positive cancer cells. The compound specifically targets telomerase, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
6-Thioguanine: Another thiolated nucleoside analogue used in cancer therapy.
Alpha-Deoxyguanosine: A non-thiolated analogue with different biological properties.
Thiourea Derivatives: Compounds with similar sulfur-containing functional groups but different applications.
Uniqueness: Alpha-Thiodeoxyguanosine is unique due to its specific incorporation into telomeric DNA by telomerase, leading to targeted telomere dysfunction. This selective mechanism of action distinguishes it from other nucleoside analogues and makes it particularly effective in targeting telomerase-positive cancer cells .
Properties
CAS No. |
2133-81-5 |
|---|---|
Molecular Formula |
C10H13N5O3S |
Molecular Weight |
283.31 g/mol |
IUPAC Name |
2-amino-9-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C10H13N5O3S/c11-10-13-8-7(9(19)14-10)12-3-15(8)6-1-4(17)5(2-16)18-6/h3-6,16-17H,1-2H2,(H3,11,13,14,19)/t4-,5+,6-/m0/s1 |
InChI Key |
SCVJRXQHFJXZFZ-JKUQZMGJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC(=NC3=S)N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC(=NC3=S)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride](/img/structure/B10761840.png)
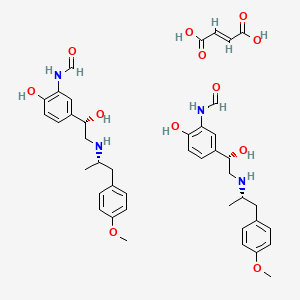

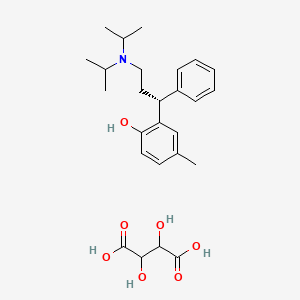
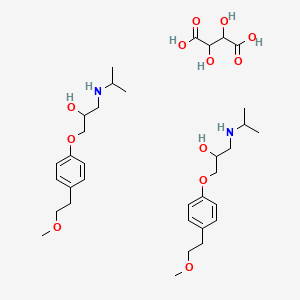
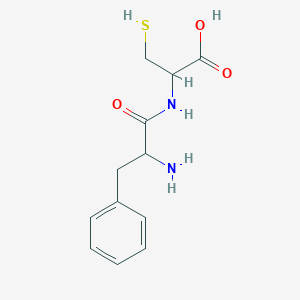
![1,5-Bis[[3-(diethylaminomethyl)-4-hydroxyphenyl]diazenyl]naphthalene-2,6-diol;hydrochloride](/img/structure/B10761885.png)

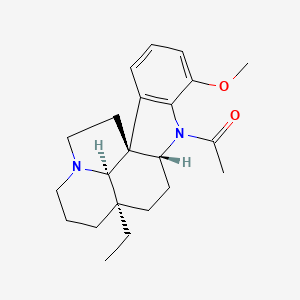
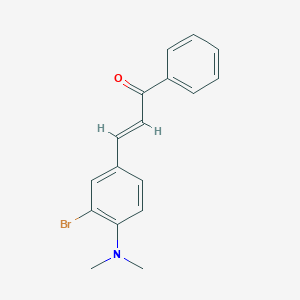

![[6-(aziridin-1-yl)-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-yl] propanoate](/img/structure/B10761939.png)
![[4-[(E)-[3-[(dimethylamino)methyl]-2-oxocyclohexylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate;hydrochloride](/img/structure/B10761947.png)
![(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;N-(1-methyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine](/img/structure/B10761955.png)
